3'-Chloropropiophenone

Overview

Description

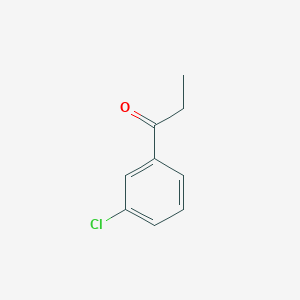

3′-Chloropropiophenone (CAS No. 34841-35-5) is an organic intermediate with the molecular formula C₉H₉ClO and a molecular weight of 168.3. It features a propiophenone backbone substituted with a chlorine atom at the meta position of the aromatic ring. The compound is a colorless to pale yellow oily liquid with a pungent odor and is soluble in water, alcohol, ether, and acetone . Its primary industrial significance lies in its role as a key intermediate in the synthesis of bupropion hydrochloride, an antidepressant and smoking cessation aid . Spectroscopic studies, including vibrational spectroscopy and density functional theory (DFT) analyses, have elucidated its structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Chloropropiophenone can be synthesized through several methods. One common method involves the reaction of phenylacetone with chlorine gas in the presence of aluminum trichloride as a catalyst. The reaction is carried out in a solvent such as 1,2-ethylene dichloride, followed by low-temperature hydrolysis, water-washing, and stratification. The final product is obtained through reduced pressure distillation and rectification .

Another method involves the use of Grignard reagents. Ethyl bromide reacts with magnesium in tetrahydrofuran to form the Grignard reagent, which then reacts with 3-chlorobenzonitrile. The intermediate product is hydrolyzed with hydrochloric acid to yield 3’-chloropropiophenone .

Industrial Production Methods: Industrial production of 3’-Chloropropiophenone typically follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Key Transformations:

-

Ketone → Alcohol : Catalytic or stoichiometric reduction of the carbonyl group yields 3-chloro-1-phenylpropanol.

Table 1: Reduction Methods and Outcomes

Mechanistic Insight :

Asymmetric reductions (e.g., using L-prolinol in ethanol) achieve enantiomeric excess (ee) up to 99% via dynamic kinetic resolution . Biocatalytic routes using Chlorella emersonii show enhanced efficiency with entrapped cells compared to free cells (2.4-fold higher product yield) .

Key Transformations:

-

Nucleophilic displacement : Chlorine atom substitution with amines, alcohols, or thiols.

Documented Examples:

-

Amine Substitution :

-

Grignard Addition :

Key Transformations:

-

Ketone → Carboxylic Acid : Oxidative cleavage of the carbonyl group.

Experimental Data:

-

Reagent : KMnO₄ in acidic medium.

-

Product : 3-Chlorobenzoic acid (minor) and phenylacetic acid derivatives.

-

Yield : <50% due to competing side reactions.

Palladium-Catalyzed Arylation:

-

Example : Reaction with N-methylindole under Pd(OAc)₂/Cu(OAc)₂ catalysis.

Dehalogenation Pathways:

-

Microbial Reduction :

Aluminum Chloride-Mediated Reactions:

-

Chlorination : Propiophenone + Cl₂ → this compound (88–90% yield) .

-

Solvent : 1,2-dichloroethane minimizes equipment corrosion .

Synthetic Utility:

Scientific Research Applications

Scientific Research Applications

3'-Chloropropiophenone serves multiple roles in scientific research:

Organic Synthesis

- Building Block : It is utilized as a precursor in the synthesis of various pharmaceuticals, including bupropion hydrochloride, dapoxetine, and maraviroc. These drugs are important for treating conditions such as depression and premature ejaculation .

Medicinal Chemistry

- Antimicrobial Properties : Recent studies have shown that derivatives of this compound exhibit significant antibacterial activity against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus). The mechanism involves disrupting bacterial cell membranes .

Biochemical Studies

- Enzyme-Catalyzed Reactions : This compound is used in biochemical assays to study enzyme kinetics and mechanisms, particularly in reactions involving serotonin reuptake inhibition.

Data Table: Biological Activities of Derivatives

Case Study 1: Antibacterial Activity

A study evaluated various derivatives of this compound for their antibacterial efficacy. Compound 44 demonstrated potent activity against drug-resistant strains, suggesting its potential as a lead compound for antibiotic development. The study highlighted the importance of structural modifications to enhance efficacy against resistant bacteria .

Case Study 2: Anticancer Research

Research on the cytotoxic effects of derivatives indicated that certain modifications to the structure of this compound enhance its selectivity towards cancer cells while minimizing toxicity to normal cells. This finding opens avenues for targeted cancer therapies, emphasizing the need for further exploration into derivative synthesis .

Mechanism of Action

The mechanism of action of 3’-Chloropropiophenone depends on its application. In biochemical assays, it acts as a substrate for various enzymes, undergoing specific reactions catalyzed by these enzymes. In pharmaceutical applications, its derivatives may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

4′-Chloropropiophenone

- Structure : Chlorine substituent at the para position instead of meta.

- Synthesis : Produced via Friedel-Crafts acylation of chlorobenzene with propionyl chloride using AlCl₃ .

- Applications : Used in specialty chemicals, dyes, and fragrances due to its para-substituted aromatic reactivity .

- Key Difference : The positional isomerism (para vs. meta) alters electronic effects, influencing reactivity in subsequent chemical transformations.

Des-Chloro Bupropion (Compound 4)

- Structure : Lacks the chlorine substituent on the aromatic ring.

- Pharmacological Activity : Half as potent as bupropion (3′-chloro derivative) at inhibiting dopamine reuptake (DAT IC₅₀ = ~610 nM vs. 305 nM for bupropion) .

- Synthetic Route: Prepared via reaction of α-chloropropiophenone with tert-butylamine, followed by HCl salt formation .

2-Bromo-3-Chloropropiophenone

- Structure : Bromine at the α-position and chlorine at the meta position.

- Applications : Serves as a precursor for pharmaceuticals and agrochemicals. The α-bromo group enhances electrophilicity, facilitating nucleophilic substitutions .

- Key Difference : Bromination introduces steric and electronic effects distinct from chloro derivatives, enabling diverse reactivity.

Pharmacological Analogues

Bupropion (3′-Chloro Derivative)

- Activity: Inhibits dopamine (DAT IC₅₀ = 305 nM) and norepinephrine (NET IC₅₀ = 3,715 nM) transporters with minimal serotonergic activity (SERT IC₅₀ >10,000 nM) .

α-Methylaminopropiophenone (Compound 6)

- Activity : Displays balanced DAT/NET inhibition (IC₅₀ = 1,200 nM and 1,100 nM, respectively) and moderate SERT inhibition (IC₅₀ = 4,500 nM).

- Structural Impact : Replacement of tert-butylamine with a methylamine group reduces steric bulk, altering transporter selectivity .

Key Research Findings

- Transporter Inhibition : Bulky amine substituents (e.g., tert-butyl in bupropion) enhance DAT selectivity over NET and SERT. Smaller amines (e.g., methyl in Compound 6) equalize DAT/NET potency .

- Environmental Impact : Industrial synthesis requires stringent controls due to the toxicity of chlorinated intermediates. Waste management protocols are critical to minimize ecological harm .

- Catalytic Advances: Palladium-catalyzed α-arylation of 4′-chloropropiophenone in micellar media enables efficient multi-step syntheses (66% yield) .

Biological Activity

3'-Chloropropiophenone (CAS No. 34841-35-5) is an aromatic ketone that serves as a significant intermediate in the synthesis of various pharmaceuticals, notably bupropion hydrochloride, dapoxetine, and maraviroc. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.

- Molecular Formula : CHClO

- Molecular Weight : 168.62 g/mol

- Boiling Point : 124 °C at 14 mmHg

- Solubility : Soluble in organic solvents; low water solubility.

This compound is primarily utilized as a precursor in the synthesis of several therapeutic agents. Its mechanisms of action can be summarized as follows:

- Serotonin Reuptake Inhibition : In the synthesis of dapoxetine, it plays a role in inhibiting serotonin reuptake, which is beneficial in treating premature ejaculation.

- Neurotransmitter Modulation : As an intermediate in bupropion synthesis, it affects dopamine and norepinephrine levels, making it effective for depression and smoking cessation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance:

- A compound derived from this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The mechanism was linked to the depolarization of the bacterial cytoplasmic membrane, leading to cell death .

Cytotoxicity and Selectivity

Research indicates that certain derivatives of this compound show selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.

Data Table: Biological Activities of this compound Derivatives

Case Studies

-

Antibacterial Activity Study :

A study evaluated various derivatives of this compound for their antibacterial efficacy. Compound 44 demonstrated potent activity against drug-resistant strains, suggesting its potential as a lead compound for antibiotic development . -

Anticancer Research :

Research on the cytotoxic effects of derivatives indicated that certain modifications to the structure of this compound enhance its selectivity towards cancer cells while minimizing toxicity to normal cells. This finding opens avenues for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3'-Chloropropiophenone, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer: The Friedel-Crafts acylation of chlorobenzene with propionyl chloride is a primary route, but yields (88–90%) and purity (99.7–99.9%) depend on optimizing chlorination, hydrolysis, and distillation parameters . For brominated derivatives, flow chemistry under controlled temperature (e.g., 0–5°C) and solvent selection (e.g., dichloromethane) enhances selectivity and reduces side reactions . Key variables include reaction time, stoichiometry of Lewis acids (e.g., AlCl₃), and post-reaction purification via reduced-pressure distillation.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, aromatic protons appear at δ 7.53–7.46 ppm (doublet) and δ 7.26–7.23 ppm (multiplet), while the carbonyl carbon resonates near δ 197 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (C₉H₉ClO, 168.62 g/mol), and HPLC with UV detection (λ ~254 nm) quantifies purity .

Q. What are the key challenges in purifying this compound, and what strategies mitigate these issues?

- Methodological Answer: Impurities like unreacted propiophenone or over-chlorinated byproducts require iterative recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Solvent selection during hydrolysis (e.g., aqueous NaHCO₃) minimizes emulsion formation during phase separation .

Advanced Research Questions

Q. How do reaction mechanisms differ between traditional batch synthesis and continuous-flow systems for this compound derivatives?

- Methodological Answer: Batch methods often suffer from thermal runaway during exothermic steps (e.g., chlorination), whereas flow systems enable precise temperature control via microreactors, improving safety and reproducibility. For α-bromination, flow chemistry achieves 95% conversion in 10 minutes at 25°C, compared to 60% in batch over 2 hours . Kinetic studies using inline FTIR or Raman spectroscopy can further optimize residence time and reagent ratios.

Q. What methodologies are effective in resolving contradictory data regarding the stereochemical outcomes of this compound derivatives?

- Methodological Answer: Discrepancies in enantiomeric ratios (e.g., during asymmetric reduction to (S)-3-chloro-1-phenylpropanol) require chiral stationary-phase HPLC (CSP-HPLC) or circular dichroism (CD) spectroscopy. For example, immobilized Acetobacter sp. cells in deep eutectic solvents (DESs) achieve >99% enantiomeric excess (e.e.), validated via Marfey’s reagent derivatization . X-ray crystallography of crystalline derivatives (e.g., oxime analogs) can confirm absolute configurations .

Q. How can biocatalytic approaches be integrated into the asymmetric reduction of this compound to achieve high enantiomeric excess?

- Methodological Answer: Whole-cell biocatalysts (e.g., Acetobacter sp. immobilized on PVA) paired with DESs (e.g., choline chloride/urea) enhance enzyme stability and substrate solubility. Optimizing glucose concentration (60 mmol/L) as a co-substrate and maintaining pH 5.5 at 30°C yield 82.3% product with >99% e.e. . Permeability assays (e.g., flow cytometry) quantify cell-membrane interactions with DESs to refine biocompatibility.

Q. What analytical strategies address discrepancies in reported melting points and spectral data for this compound across literature sources?

- Methodological Answer: Contradictions in melting points (e.g., 45–47°C vs. 124°C for related derivatives) may arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) differentiate polymorphs, while Karl Fischer titration quantifies moisture content . Cross-referencing NMR data with synthetic protocols (e.g., solvent traces in crystallization) clarifies anomalies .

Q. Safety and Environmental Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact. Emergency measures include rinsing eyes with water (15+ minutes) and using activated charcoal for accidental ingestion . Waste must be neutralized (e.g., with 10% NaOH) before disposal via licensed hazardous waste contractors .

Q. Data Analysis and Interpretation

Q. How can researchers reconcile conflicting bioactivity data for this compound-derived pharmaceuticals like Bupropion?

- Methodological Answer: Variability in receptor-binding assays (e.g., noradrenergic vs. dopaminergic activity) requires standardized in vitro models (e.g., HEK-293 cells expressing human transporters) and controls for metabolite interference (e.g., hydroxybupropion). Dose-response curves (IC₅₀ values) should be statistically validated via ANOVA with post-hoc tests (p < 0.05) .

Properties

IUPAC Name |

1-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWGFUFROKIJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049277 | |

| Record name | 3'-Chloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34841-35-5 | |

| Record name | 1-(3-Chlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34841-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034841355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Chloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-chloropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-CHLOROPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2697RI8Z48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.